(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid
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Overview
Description
(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure It features a cyclohexane ring substituted with a carboxylic acid group and a hydrazinylcarbonyl group, which is further connected to a 2,4-dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps. One common approach is the condensation reaction between a cyclohexanecarboxylic acid derivative and a hydrazine derivative, followed by the introduction of the 2,4-dimethylphenylamino group through an amide bond formation. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound with [amino(methyl)oxido-lambda~4~-sulfanyl]benzene
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
Compared to similar compounds, (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid stands out due to its specific structural features and functional groups
Properties
Molecular Formula |
C20H27N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1R,2S)-2-[[[4-(2,4-dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H27N3O5/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20(27)28/h7-8,11,14-15H,3-6,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t14-,15+/m0/s1 |
InChI Key |
ASDLHMFHTFFBIH-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
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